

Spectroscopic Profile of 1,2,3,4-Tetrahydrocarbazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocarbazole

Cat. No.: B147488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,2,3,4-Tetrahydrocarbazole**, a significant heterocyclic compound widely utilized as a building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for **1,2,3,4-Tetrahydrocarbazole** is $C_{12}H_{13}N$, with a molecular weight of 171.24 g/mol .^[1] The compound typically appears as a beige crystalline powder.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The 1H and ^{13}C NMR data for **1,2,3,4-Tetrahydrocarbazole** are presented below.

Table 1: 1H NMR Spectroscopic Data of **1,2,3,4-Tetrahydrocarbazole**^[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.64	br s	1H	-	N-H
7.49	m	1H	-	Aromatic C-H
7.29	m	1H	-	Aromatic C-H
7.08-7.71	br m	2H	-	Aromatic C-H
2.74	br t	4H	6	-CH ₂ - (positions 1 & 4)
1.86-1.99	br m	4H	-	-CH ₂ - (positions 2 & 3)

Solvent: CDCl₃, Frequency: 300 MHz[3]

Table 2: ¹³C NMR Spectroscopic Data of **1,2,3,4-Tetrahydrocarbazole**[3]

Chemical Shift (δ) ppm	Assignment
134.66	Aromatic C
133.30	Aromatic C
126.82	Aromatic C
119.96	Aromatic C-H
118.12	Aromatic C-H
116.81	Aromatic C-H
109.61	Aromatic C
108.98	Aromatic C
22.42	-CH ₂ -
22.32	-CH ₂ -
22.20	-CH ₂ -
20.05	-CH ₂ -

Solvent: CDCl₃, Frequency: 75 MHz[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **1,2,3,4-Tetrahydrocarbazole** are summarized below.

Table 3: IR Spectroscopic Data of **1,2,3,4-Tetrahydrocarbazole**[3]

Wavenumber (cm ⁻¹)	Description of Vibration
3401	N-H Stretch
2928	C-H Stretch (aliphatic)
2848	C-H Stretch (aliphatic)
1470	C=C Stretch (aromatic)
1305	C-N Stretch
1235	C-H Bend (in-plane)
739	C-H Bend (out-of-plane)

Technique: Neat[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data of **1,2,3,4-Tetrahydrocarbazole**[4]

m/z	Interpretation
171	Molecular Ion [M] ⁺
143	Fragment
170	Fragment

Ionization Method: Electron Ionization (EI) at 75 eV[4][5]

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Synthesis and Purification of 1,2,3,4-Tetrahydrocarbazole

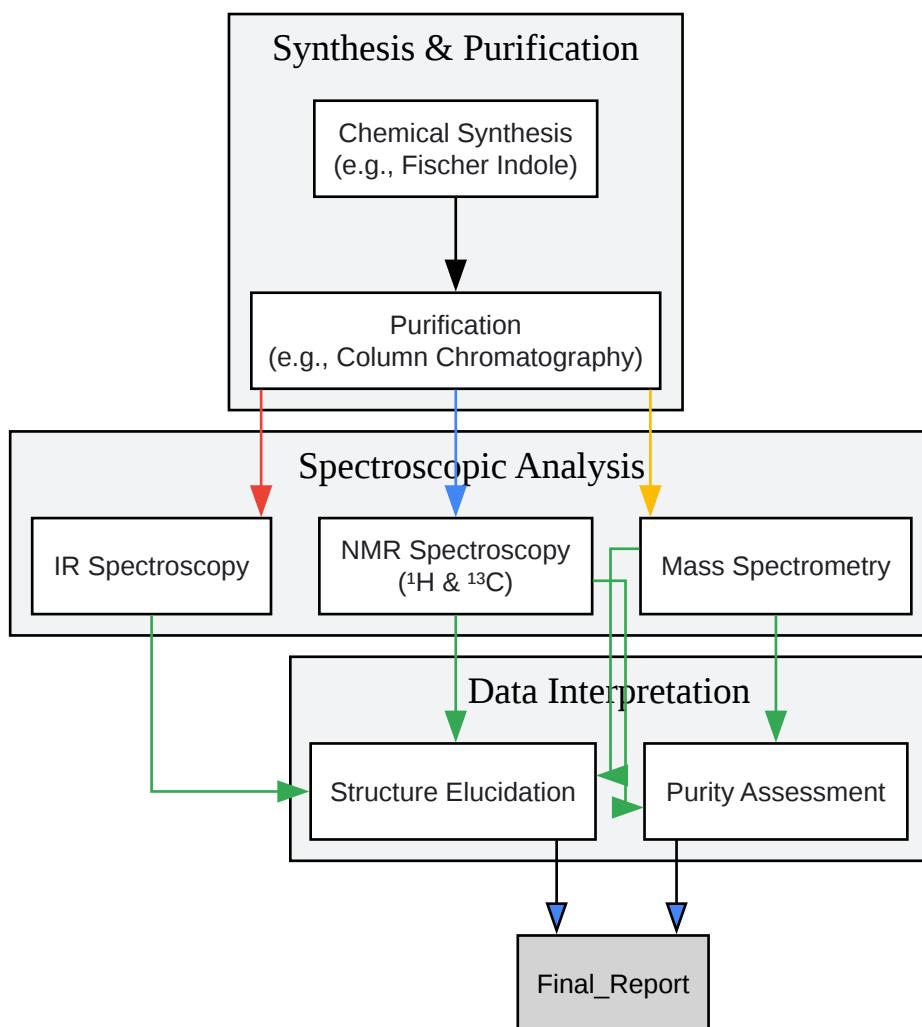
A common synthetic route is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.[\[6\]](#)

A specific procedure involves heating a mixture of cyclohexanone and o-iodoaniline with 1,4-diazabicyclo[2.2.2]octane (DABCO) and palladium acetate in N,N-dimethylformamide (DMF). The reaction mixture is heated at 105°C for 3-5 hours. After cooling, the product is extracted with isopropyl acetate and purified by column chromatography on silica gel using an ethyl acetate-heptane eluent system.[\[3\]](#)

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[\[3\]](#)[\[7\]](#) The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy


IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat solid, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[\[1\]](#)

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly into the ion source, and the resulting ions are analyzed.[\[4\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **1,2,3,4-Tetrahydrocarbazole**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,2,3,4-Tetrahydrocarbazole(942-01-8) MS spectrum [chemicalbook.com]
- 5. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 13C NMR spectrum [chemicalbook.com]
- 6. wjarr.com [wjarr.com]
- 7. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3,4-Tetrahydrocarbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147488#spectroscopic-data-nmr-ir-mass-spec-of-1-2-3-4-tetrahydrocarbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com